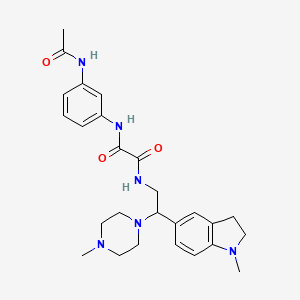![molecular formula C24H28N4OS B2530513 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1215331-01-3](/img/structure/B2530513.png)
2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((8-Methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound with a spirocyclic structure containing multiple aromatic and heterocyclic rings. This compound belongs to the class of spiro-triazaspiro compounds and possesses significant potential in various fields of scientific research due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide typically involves a multi-step process:
Formation of the spirocyclic triazine intermediate through cyclization of appropriate precursors under controlled conditions.
Introduction of the p-tolyl and m-tolyl groups through substitution reactions.
Functionalization with the acetamide moiety via acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. Scale-up processes would emphasize efficiency and cost-effectiveness, potentially utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or nitrogen atoms, leading to the formation of sulfoxides or nitrates.
Reduction: : Reduction reactions can target the aromatic rings, resulting in dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or permanganates.
Reduction: : Catalytic hydrogenation using palladium on carbon or other catalysts.
Substitution: : Halogenation using chlorides or bromides, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidized derivatives such as sulfoxides or sulfonic acids.
Reduced products like dihydro derivatives.
Substituted analogs with various functional groups enhancing biological activity or altering physical properties.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological research, the compound serves as a probe for studying enzyme interactions and receptor binding due to its complex structure and multiple functional groups.
Medicine
In medicine, preliminary studies indicate potential as a pharmaceutical agent with applications in treating various conditions, including microbial infections, inflammation, and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be utilized in the synthesis of dyes, pigments, and other chemical products requiring precise control over their structural and electronic properties.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure allows for unique binding modes, enhancing affinity and selectivity. For instance, its interaction with certain enzymes may inhibit their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Methyl-1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives: : Share the spirocyclic core but differ in the substituent groups.
Tolyl-substituted acetamides: : Have similar functional groups but lack the spirocyclic structure.
Spiro compounds with different heteroatoms: : Incorporate different elements such as oxygen or sulfur in the spirocyclic ring, affecting their reactivity and properties.
Highlighting Uniqueness
Compared to similar compounds, 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide stands out due to its unique combination of functional groups and spirocyclic core. This distinct structure enables specific interactions with biological targets and offers versatile reactivity, making it a valuable compound for diverse scientific research applications.
Propiedades
IUPAC Name |
2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-7-9-19(10-8-17)22-23(27-24(26-22)11-13-28(3)14-12-24)30-16-21(29)25-20-6-4-5-18(2)15-20/h4-10,15H,11-14,16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWNZYPRCUSIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
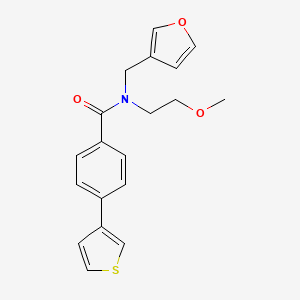
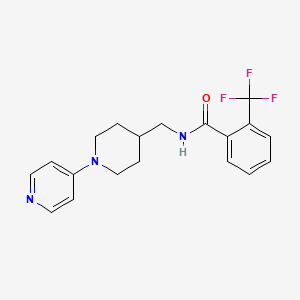
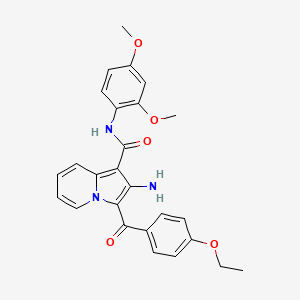
![N-(4-methoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)
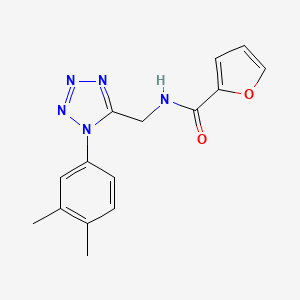
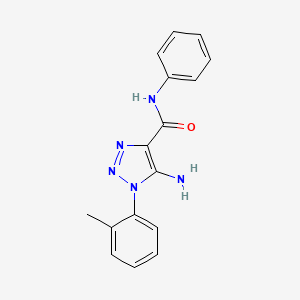
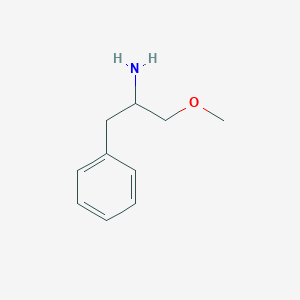
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)
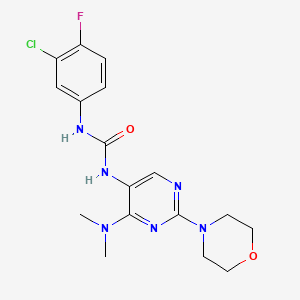
![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)

![2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2530449.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)
